![molecular formula C17H19ClO3 B5103216 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5103216.png)
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound with a complex structure, characterized by the presence of a chloro group, ethoxyphenoxy groups, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene typically involves multi-step organic reactions. The general synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-nitrobenzene and 2-ethoxyphenol.
Reaction Steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The ethoxy groups can participate in esterification reactions with carboxylic acids to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene can be compared with similar compounds such as:
1-Chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene: This compound has additional methyl groups, which may alter its chemical properties and reactivity.
1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene: The presence of an ethyl group instead of a methyl group can influence its physical and chemical characteristics.
1-Chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene:
Properties
IUPAC Name |
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-15-6-4-5-7-16(15)20-10-11-21-17-12-13(2)8-9-14(17)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGKJERXFMBBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5103138.png)
![6,9,12,20,23,28-Hexaoxa-1,3,15,17-tetrazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)
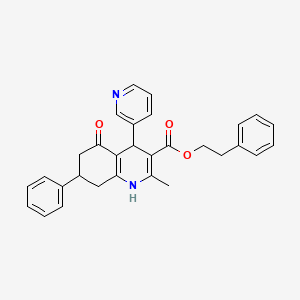
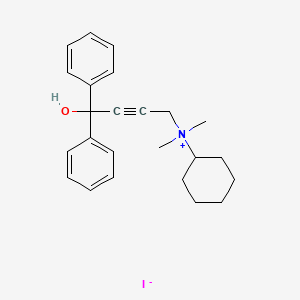
![4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5103162.png)
![1-(4-tert-butylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5103169.png)
![2-[5-[(2,4-dichlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5103189.png)
![4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5103197.png)
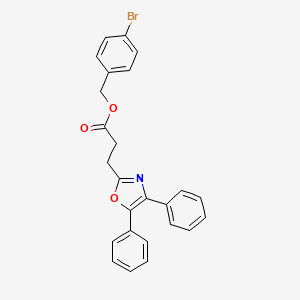
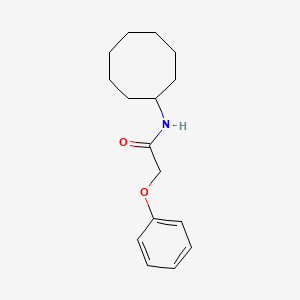
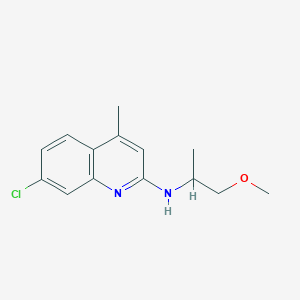
![(4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B5103222.png)
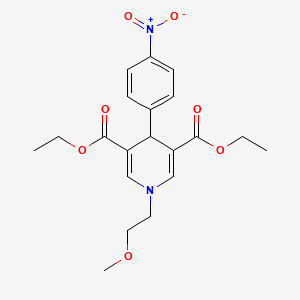
![4-{2-(acetylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5103226.png)
